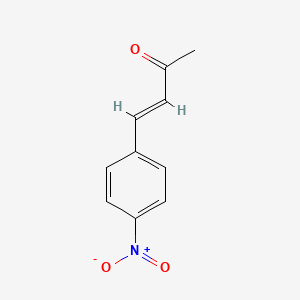![molecular formula C7H12N2O B3023468 (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 868551-69-3](/img/structure/B3023468.png)
(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Descripción general
Descripción
“(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one” is a chemical compound with the CAS Number: 868551-69-3 . It is used as a building block in research . The molecular weight of this compound is 140.19 .
Molecular Structure Analysis
The IUPAC name for this compound is (3aR,7aR)-octahydro-3H-pyrrolo [3,4-c]pyridin-3-one . The InChI code for this compound is 1S/C7H12N2O/c10-7-6-4-8-2-1-5 (6)3-9-7/h5-6,8H,1-4H2, (H,9,10)/t5-,6-/m0/s1 .Aplicaciones Científicas De Investigación
Conformational Studies
(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one and related compounds have been studied for their conformational characteristics. For example, a study by Alvarez-Larena et al. (1995) examined the conformational aspects of related lactone-fused perhydroisoxazolo[2,3-a]pyridines. These compounds, including variations of octahydro-3H-pyrrolo[3,4-c]pyridin-3-one, were analyzed for their solid-state and solution conformations, revealing distinct chair and envelope conformations in the piperidine and isoxazolidine rings, respectively (Alvarez-Larena et al., 1995).
Structural Characterization
The structural characterization of this compound derivatives is another area of research. Zhu et al. (2009) conducted a study involving the synthesis of a related compound and its monohydrate. This research provided insights into the absolute configuration of the pyrrolopiperidine fragment, adding valuable information to the field of chemical structure analysis (Zhu et al., 2009).
Synthesis and Stereochemistry
Viveros-Ceballos et al. (2017) reported on the stereoselective synthesis of this compound derivatives. Their work focused on creating enantiomers of octahydroindole-2-phosphonic acid, demonstrating the importance of stereochemistry in synthesizing biologically active compounds (Viveros-Ceballos et al., 2017).
Propiedades
IUPAC Name |
(3aR,7aR)-1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNMNJGBKPGDPH-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717640 | |
| Record name | (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868552-09-4 | |
| Record name | (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




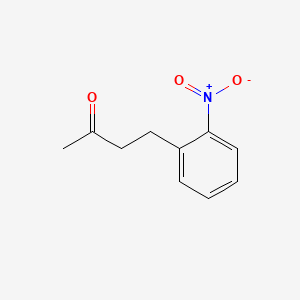

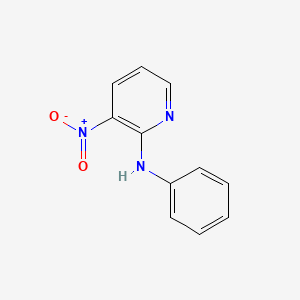

![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)
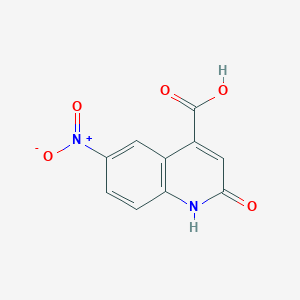

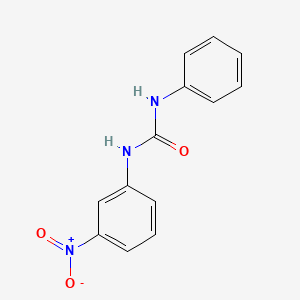


![2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol](/img/structure/B3023407.png)
